molecular formula C7H7ClN2 B12968235 5-Chloro-6-vinylpyridin-3-amine

5-Chloro-6-vinylpyridin-3-amine

Cat. No.: B12968235
M. Wt: 154.60 g/mol
InChI Key: PEGQOWAHQUEJIY-UHFFFAOYSA-N
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Description

5-Chloro-6-vinylpyridin-3-amine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a chlorine atom at the 5th position and a vinyl group at the 6th position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-vinylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-vinylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-6-vinylpyridin-3-amine is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules through reactions like the Suzuki–Miyaura coupling .

Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies. It may exhibit biological activities that are useful in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-6-vinylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Chloro-6-methylpyridin-3-amine
  • 5-Chloro-6-ethylpyridin-3-amine
  • 5-Chloro-6-propylpyridin-3-amine

Comparison: Compared to similar compounds, 5-Chloro-6-vinylpyridin-3-amine has a unique vinyl group at the 6th position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where the vinyl group can participate in additional reactions .

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

5-chloro-6-ethenylpyridin-3-amine

InChI

InChI=1S/C7H7ClN2/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1,9H2

InChI Key

PEGQOWAHQUEJIY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=N1)N)Cl

Origin of Product

United States

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